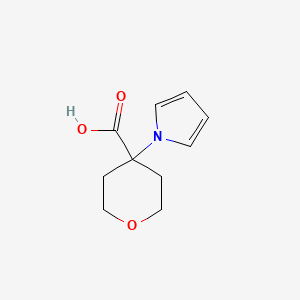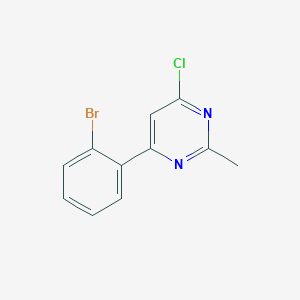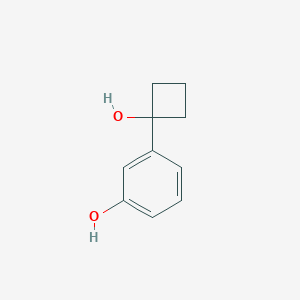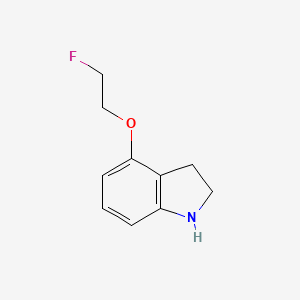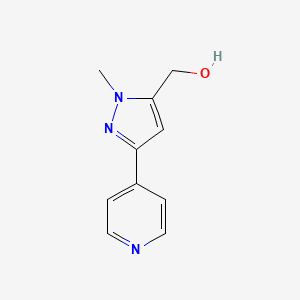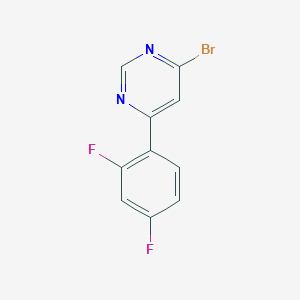
4-Bromo-6-(2,4-difluorophenyl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives has been extensively studied. For instance, a study reported the synthesis of a compound where the structure was determined by mass spectrometry and 1H NMR, 13C NMR and FT-IR spectroscopy .Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(2,4-difluorophenyl)pyrimidine” involves a pyrimidine ring substituted with bromine and a 2,4-difluorophenyl group. More detailed structural information might be available in specific studies or databases .Chemical Reactions Analysis
Pyrimidine derivatives have been known to undergo various chemical reactions. For example, a study discussed the synthesis of pyrimidine derivatives from diacetyl ketene, enaminonitrile, alkynes, and (trimethylsilyl) acetylene .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in chemical databases. For instance, its molecular weight is 271.06 g/mol. More detailed properties might be available in specific databases .Scientific Research Applications
Anticancer Research
Pyrimidine derivatives, including 4-Bromo-6-(2,4-difluorophenyl)pyrimidine , are known for their anticancer properties. They can act as kinase inhibitors and have been used in the development of drugs for leukemia and breast cancer treatment . The bromo and difluorophenyl groups may enhance the molecule’s ability to interact with cancer cell enzymes, potentially inhibiting their growth.
Antimicrobial and Antifungal Applications
The pyrimidine core is also associated with antimicrobial and antifungal activities. Research has shown that pyrimidine derivatives can be effective against a variety of microbial and fungal pathogens, which makes them valuable in the development of new antibiotics and antifungal agents .
Cardiovascular Therapeutics
In cardiovascular research, pyrimidine derivatives have been explored as potential treatments for hypertension. They may function as vasodilators or modulate other cardiovascular functions, contributing to blood pressure regulation .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of pyrimidine derivatives make them candidates for the development of new pain relief medications. They may work by inhibiting the production of inflammatory mediators in the body .
Antidiabetic Activity
Pyrimidine derivatives have been investigated for their potential role in diabetes management. They may act as DPP-IV inhibitors, which are important in the regulation of insulin and glucose levels in the blood .
Neuroprotection
Research into neuroprotective agents has included pyrimidine derivatives due to their potential to protect nerve cells from damage. This could be particularly relevant in diseases like glaucoma, where retinal ganglion cells are at risk .
Antiviral Research
The fight against viral diseases, including HIV, has benefited from the development of pyrimidine-based compounds. These molecules can interfere with viral replication processes, offering a pathway to new antiviral drugs .
Material Science
Beyond biomedical applications, pyrimidine derivatives are also used in material science. Their structural properties make them suitable as building blocks for complex organic molecules used in various industrial applications .
Future Directions
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Pyrimidine derivatives are known to play a role in various biochemical processes, including dna synthesis and repair, and signal transduction .
Pharmacokinetics
The compound’s physical properties such as its melting point (63-65 °c), boiling point (1882±350 °C), and density (1788±006 g/cm3) can influence its bioavailability .
Result of Action
As a pyrimidine derivative, it may influence cellular processes such as dna synthesis and cell signaling .
properties
IUPAC Name |
4-bromo-6-(2,4-difluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF2N2/c11-10-4-9(14-5-15-10)7-2-1-6(12)3-8(7)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGRILMCBAIGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1475450.png)




